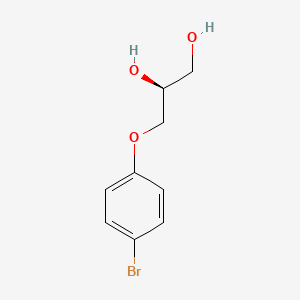
(S)-3-(4-Bromophenoxy)propane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-(4-Bromphenoxy)propan-1,2-diol ist eine organische Verbindung, die durch das Vorhandensein einer Bromphenoxygruppe gekennzeichnet ist, die an ein Propan-1,2-diol-Rückgrat gebunden ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (S)-3-(4-Bromphenoxy)propan-1,2-diol beinhaltet typischerweise die Reaktion von (S)-Propylenoxid mit 4-Bromphenol in Gegenwart einer Base wie Natriumhydroxid. Die Reaktion verläuft über eine nukleophile Substitution, bei der die Hydroxylgruppe des Phenols das Epoxidring angreift und zur Bildung des gewünschten Produkts führt.
Industrielle Produktionsverfahren
Die industrielle Produktion von (S)-3-(4-Bromphenoxy)propan-1,2-diol kann ähnliche Synthesewege verwenden, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit des Produkts zu gewährleisten. Dies kann die Verwendung von kontinuierlichen Durchflussreaktoren und fortschrittlichen Reinigungsverfahren wie Chromatographie beinhalten.
Chemische Reaktionsanalyse
Arten von Reaktionen
(S)-3-(4-Bromphenoxy)propan-1,2-diol kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Hydroxylgruppen können zu Ketonen oder Carbonsäuren oxidiert werden.
Reduktion: Die Bromphenoxygruppe kann zu einer Phenoxygruppe reduziert werden.
Substitution: Das Bromatom kann durch andere funktionelle Gruppen wie Amine oder Thiole substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.
Substitution: Nukleophile wie Amine oder Thiole werden in Gegenwart einer Base verwendet.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Ketonen oder Carbonsäuren.
Reduktion: Bildung von Phenoxyderivaten.
Substitution: Bildung von substituierten Phenoxyderivaten.
Wissenschaftliche Forschungsanwendungen
(S)-3-(4-Bromphenoxy)propan-1,2-diol hat verschiedene wissenschaftliche Forschungsanwendungen:
Chemie: Wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Wird auf seine potenziellen Auswirkungen auf biologische Systeme untersucht, einschließlich Enzyminhibition und Rezeptorbindung.
Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften untersucht, einschließlich entzündungshemmender und krebshemmender Wirkungen.
Industrie: Wird bei der Herstellung von Spezialchemikalien und -materialien verwendet.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-3-(4-Bromophenoxy)propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The bromophenoxy group can be reduced to a phenoxy group.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols are used in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of phenoxy derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-3-(4-Bromophenoxy)propane-1,2-diol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
Der Wirkungsmechanismus von (S)-3-(4-Bromphenoxy)propan-1,2-diol beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Beispielsweise kann es bestimmte Enzyme inhibieren, indem es an ihre aktiven Stellen bindet, oder die Rezeptoraktivität modulieren, indem es mit Rezeptorproteinen interagiert. Die genauen Wege und Ziele hängen von der spezifischen Anwendung und dem Kontext der Verwendung ab.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- (S)-3-(4-Chlorphenoxy)propan-1,2-diol
- (S)-3-(4-Fluorphenoxy)propan-1,2-diol
- (S)-3-(4-Methylphenoxy)propan-1,2-diol
Einzigartigkeit
(S)-3-(4-Bromphenoxy)propan-1,2-diol ist aufgrund des Vorhandenseins des Bromatoms einzigartig, das seine Reaktivität und Wechselwirkungen mit biologischen Zielstrukturen beeinflussen kann. Im Vergleich zu seinen Chlor-, Fluor- und Methylanaloga bietet das Bromatom eindeutige elektronische und sterische Eigenschaften, was es zu einer wertvollen Verbindung für spezifische Anwendungen macht.
Eigenschaften
Molekularformel |
C9H11BrO3 |
|---|---|
Molekulargewicht |
247.09 g/mol |
IUPAC-Name |
(2S)-3-(4-bromophenoxy)propane-1,2-diol |
InChI |
InChI=1S/C9H11BrO3/c10-7-1-3-9(4-2-7)13-6-8(12)5-11/h1-4,8,11-12H,5-6H2/t8-/m0/s1 |
InChI-Schlüssel |
FZGZDDRZAZBANV-QMMMGPOBSA-N |
Isomerische SMILES |
C1=CC(=CC=C1OC[C@H](CO)O)Br |
Kanonische SMILES |
C1=CC(=CC=C1OCC(CO)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl N-{6-oxobicyclo[2.2.1]heptan-2-yl}carbamate](/img/structure/B11755389.png)

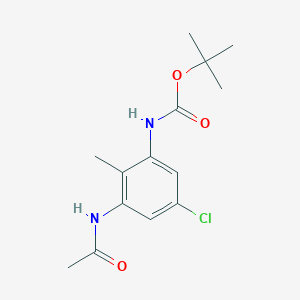
![5-Oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl pivalate](/img/structure/B11755400.png)
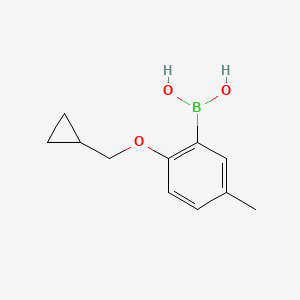
![6,7-Dihydro-5H-cyclopenta[c]pyridine-3,7-diamine dihydrochloride](/img/structure/B11755412.png)
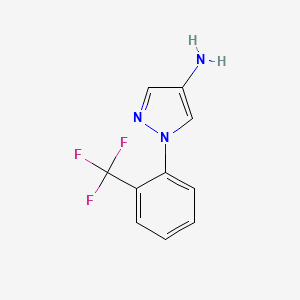


![tert-Butyl 3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate](/img/structure/B11755446.png)
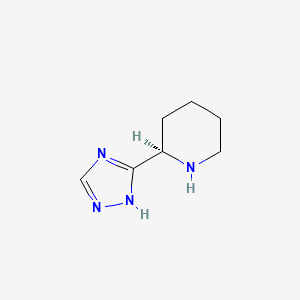
![(2-Methyl-2-azabicyclo[2.2.2]octan-1-yl)methanol](/img/structure/B11755461.png)
![4-Azaspiro[2.3]hexane hydrochloride](/img/structure/B11755466.png)
![[(2-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11755477.png)
